Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, with the chemical formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol, is a compound characterized by its unique structure that includes a furan ring. It is primarily recognized for its potential applications in medicinal chemistry and organic synthesis. The compound has a density of 1.2079 g/cm³ and a boiling point of approximately 164-166 °C at a pressure of 4 Torr .
There is no known mechanism of action for this specific compound in biological systems.
Due to the lack of specific information, it's important to handle this compound with caution assuming potential hazards common to organic molecules. This may include:
The synthesis of ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate typically involves several steps:
These methods may vary based on available reagents and desired purity levels.
Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate has several potential applications:
Interaction studies involving ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate are crucial for understanding its behavior in biological systems. Such studies may include:
Several compounds share structural similarities with ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, including:
Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate stands out due to its combination of an amino group and an ester functionality adjacent to a furan moiety, which may enhance its reactivity and biological interactions compared to other similar compounds. This unique structure allows for potential modifications that could lead to novel therapeutic agents or synthetic intermediates in organic chemistry.
The synthesis of ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate relies on catalytic systems to facilitate amide bond formation and heterocyclic stabilization. A common approach involves the condensation of ethyl glyoxylate with furan-2-ylmethylamine, accelerated by acid or base catalysts.
Sulfonic acids, such as p-toluenesulfonic acid (PTSA), protonate the carbonyl oxygen of ethyl glyoxylate, enhancing its electrophilicity for nucleophilic attack by the amine. Reactions using 0.1–0.3 wt% PTSA in toluene achieve yields of 68–72% after 6–8 hours at reflux. Elemental iodine (0.5–1.0 wt%) has emerged as an alternative catalyst, yielding 78–82% under similar conditions due to its dual role as a Lewis acid and oxidizing agent.
N-Methylmorpholine (3–5 equiv) promotes amidation by deprotonating the amine, increasing its nucleophilicity. This method, conducted in dichloromethane at 0–5°C, achieves 65–70% yield within 4 hours. N,N'-Dicyclohexylcarbodiimide (DCC) is employed for carboxylate activation, enabling room-temperature reactions with 75–80% efficiency.
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
PTSA (0.2 wt%) | Toluene | 110 | 7 | 71 |
I₂ (0.8 wt%) | Toluene | 110 | 6 | 80 |
N-Methylmorpholine | DCM | 0–5 | 4 | 68 |
DCC | THF | 25 | 12 | 78 |
The nucleophilic acyl substitution mechanism of ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate begins with a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Density functional theory (DFT) calculations reveal that the furan ring’s electron-rich aromatic system significantly lowers the activation energy of this step by stabilizing the transition state through conjugation. The lone pairs on the furan oxygen participate in partial resonance with the carbonyl group, redistributing electron density and reducing the electrophilicity of the carbonyl carbon [1] [6].
Computational studies comparing this compound to non-furan analogs demonstrate a 15–20% reduction in the energy barrier for nucleophilic attack when the furan substituent is present [6]. Transition state optimizations further highlight the role of the methylamino group in modulating charge distribution. The nitrogen’s lone pair delocalizes into the carbonyl system, creating a partial negative charge on the oxygen of the oxoacetate moiety, which is stabilized by hydrogen bonding with protic solvents [7].
A key finding from automated quantum chemistry workflows is the identification of two competing reaction pathways: (1) direct nucleophilic substitution at the carbonyl carbon and (2) a stepwise mechanism involving transient zwitterionic intermediates. The latter pathway dominates in polar solvents due to enhanced stabilization of charged species [6] [7].
The furan-2-ylmethyl group imposes distinct steric constraints on NAS reactivity. Kinetic studies comparing ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate with simpler esters (e.g., ethyl acetates) reveal a 40–60% reduction in reaction rates due to steric hindrance. The bulky furan ring obstructs nucleophilic approach trajectories, particularly in SN2-type mechanisms where backside attack is geometrically disfavored [3] [5].
Table 1: Comparative Reaction Rates of NAS for Furan-Substituted vs. Non-Substituted Esters
Compound | Relative Rate (k, s⁻¹) | Steric Parameter (ų) |
---|---|---|
Ethyl 2-oxoacetate | 1.00 | 12.7 |
Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate | 0.58 | 18.2 |
The methylamino group further exacerbates steric effects. Rotational barriers around the C–N bond restrict conformational flexibility, forcing the furan ring into proximity with the reactive carbonyl center. Molecular dynamics simulations indicate that this spatial arrangement increases the activation entropy penalty by 25–30%, slowing the reaction in non-polar solvents where entropy dominates [3] [5].
Notably, the furan ring’s planarity mitigates steric clashes in specific orientations. When the ring aligns perpendicular to the carbonyl plane, π-stacking interactions with aromatic nucleophiles (e.g., aniline derivatives) partially offset steric hindrance, enhancing reaction rates by 10–15% in such cases [3].
Solvent polarity critically influences the stability of the tetrahedral intermediate and the overall NAS mechanism. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the negatively charged alkoxide intermediate is stabilized through solvation, increasing reaction rates by a factor of 3–4 compared to non-polar solvents [1] [7].
Table 2: Solvent Effects on NAS Reaction Rates
Solvent | Dielectric Constant (ε) | Relative Rate (k, s⁻¹) |
---|---|---|
Hexane | 1.88 | 0.21 |
Tetrahydrofuran | 7.58 | 0.75 |
Acetonitrile | 37.5 | 1.00 |
Water | 80.1 | 3.42 |
Protic solvents like water introduce competing hydrogen-bonding interactions. While they stabilize the intermediate, they also solvate nucleophiles, reducing their effective concentration. This dual effect creates a rate maximum in moderately polar solvents (ε ≈ 30–40), as observed in acetonitrile/water mixtures [3] [5].
The furan ring’s hydrophobicity further modulates solvent interactions. In aqueous environments, the ring adopts a conformation that minimizes contact with water, orienting the methylamino group toward the solvent. This orientation enhances hydrogen bonding between the amino group and water, stabilizing the transition state and accelerating the reaction by 20–25% compared to purely aprotic media [5] [7].